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molecular formula C7H8N2O B1496176 4-Acetylpyridine oxime CAS No. 1194-99-6

4-Acetylpyridine oxime

Cat. No. B1496176
M. Wt: 136.15 g/mol
InChI Key: OZJWWTXSMXGPMI-TWGQIWQCSA-N
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Patent
US04402955

Procedure details

To a solution of 7.64 g. (110 mmole) of hydroxylamine hydrochloride in 150 ml. of methyl alcohol were added 5.94 g. (110 mmole) of sodium methylate and the mixture was stirred at room temperature for 10 minutes. A solution of 12.11 g. (110 mmoles) of 4-acetylpyridine in 50 ml. of methyl alcohol was added dropwise over 3 minutes and the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours. After the mixture had cooled, the precipitate of sodium chloride was separated by filtration and the filtrate was concentrated by evaporation to one-half of the original volume. The concentrate was diluted with 50 ml. of water and the solution concentrated to a volume of about 100 ml. This concentrate was chilled in an ice bath for 30 minutes and the precipitate of the oxime was separated by filtration in the cold. There were obtained 8.38 g. (61.5% yield) of 4-acetylpyridine oxime.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
110 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C[O-].[Na+].[C:7]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)(=O)[CH3:8]>CO>[C:7](=[N:2][OH:3])([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
Cl.NO
Step Two
Name
sodium methylate
Quantity
110 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
110 mmol
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
CUSTOM
Type
CUSTOM
Details
the precipitate of sodium chloride was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation to one-half of the original volume
ADDITION
Type
ADDITION
Details
The concentrate was diluted with 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
of water and the solution concentrated to a volume of about 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
This concentrate was chilled in an ice bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate of the oxime was separated by filtration in the cold
CUSTOM
Type
CUSTOM
Details
There were obtained 8.38 g

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C1=CC=NC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04402955

Procedure details

To a solution of 7.64 g. (110 mmole) of hydroxylamine hydrochloride in 150 ml. of methyl alcohol were added 5.94 g. (110 mmole) of sodium methylate and the mixture was stirred at room temperature for 10 minutes. A solution of 12.11 g. (110 mmoles) of 4-acetylpyridine in 50 ml. of methyl alcohol was added dropwise over 3 minutes and the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours. After the mixture had cooled, the precipitate of sodium chloride was separated by filtration and the filtrate was concentrated by evaporation to one-half of the original volume. The concentrate was diluted with 50 ml. of water and the solution concentrated to a volume of about 100 ml. This concentrate was chilled in an ice bath for 30 minutes and the precipitate of the oxime was separated by filtration in the cold. There were obtained 8.38 g. (61.5% yield) of 4-acetylpyridine oxime.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
110 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C[O-].[Na+].[C:7]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)(=O)[CH3:8]>CO>[C:7](=[N:2][OH:3])([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
Cl.NO
Step Two
Name
sodium methylate
Quantity
110 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
110 mmol
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
CUSTOM
Type
CUSTOM
Details
the precipitate of sodium chloride was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation to one-half of the original volume
ADDITION
Type
ADDITION
Details
The concentrate was diluted with 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
of water and the solution concentrated to a volume of about 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
This concentrate was chilled in an ice bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate of the oxime was separated by filtration in the cold
CUSTOM
Type
CUSTOM
Details
There were obtained 8.38 g

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C1=CC=NC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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